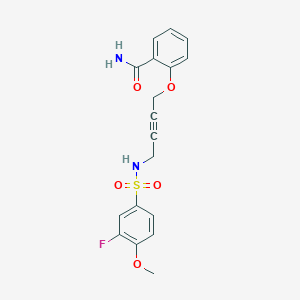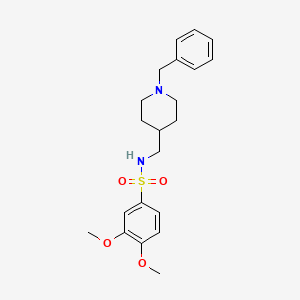
(1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutylamines. It is commonly known as MBDB or "Eden" and has been used as a recreational drug. However,
Applications De Recherche Scientifique
Synthesis and Stereochemistry
- Synthesis and Stereochemistry Analysis : The compound has been involved in studies related to synthesis and stereochemistry. Baldwin & Burrell (2000) discussed the synthesis and absolute stereochemistry of similar cyclobutane derivatives, highlighting the precision required in synthesizing and determining the stereochemistry of such compounds (Baldwin & Burrell, 2000).
Analgesic Activity
- Analgesic Potential Research : The compound's structural analogs have been studied for their analgesic properties. Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, showing potential in analgesic potency in various assays (Epstein et al., 1981).
Kinetics and Mechanisms of Reactions
- Reaction Kinetics Study : Research by Castro et al. (2001) on the kinetics of reactions involving similar methoxyphenyl compounds provides insights into the behavior of (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride in chemical reactions (Castro et al., 2001).
Substance P (NK1) Receptor Antagonism
- Role in Substance P Receptor Antagonism : Snider et al. (1991) explored CP-96,345, a compound structurally similar to (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride, which is a potent antagonist of the substance P (NK1) receptor, suggesting possible receptor interaction properties for this compound (Snider et al., 1991).
Enantioselective Synthesis Applications
- Enantioselective Synthesis : Lifchits & Charette (2008) conducted studies on the enantioselective synthesis of similar compounds, demonstrating the potential application of (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride in creating enantiomerically pure pharmaceuticals (Lifchits & Charette, 2008).
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-11-6-10(7-11)9-4-3-5-12(8-9)14-2;/h3-5,8,10-11,13H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQQQIBXTLUYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C2=CC(=CC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride | |
CAS RN |
1909287-09-7 |
Source


|
| Record name | (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466685.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2466687.png)
![N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2466689.png)
![2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B2466690.png)

![2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2466692.png)

![3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2466694.png)


![5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2466704.png)
